molecular formula C47H52N7O7P B12387535 DMT-dA(bz) Phosphoramidite-d9

DMT-dA(bz) Phosphoramidite-d9

Cat. No.: B12387535
M. Wt: 867.0 g/mol
InChI Key: GGDNKEQZFSTIMJ-YVSWMPPOSA-N
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Description

DMT-dA(bz) Phosphoramidite-d9 is a deuterium-labeled derivative of DMT-dA(bz) Phosphoramidite. This compound is primarily used in the synthesis of DNA oligonucleotides. The deuterium labeling is often employed in research to study the behavior and interactions of molecules in various environments, providing insights into molecular dynamics and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-dA(bz) Phosphoramidite-d9 involves several steps:

    Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.

    Attachment of the dimethoxytrityl (DMT) group: This step involves the protection of the 5’ hydroxyl group with a DMT group.

The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to maintain consistent reaction conditions and improve yield.

    Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

    Quality control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry, is conducted to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

DMT-dA(bz) Phosphoramidite-d9 undergoes several types of chemical reactions:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

    Substitution: The benzoyl protecting group can be removed under basic conditions.

    Deprotection: The DMT group can be removed using acidic conditions.

Common Reagents and Conditions

    Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.

    Substitution: Ammonia or methylamine solutions are used to remove the benzoyl group.

    Deprotection: Trichloroacetic acid in dichloromethane is used to remove the DMT group.

Major Products Formed

    Oxidation: Formation of the corresponding phosphate.

    Substitution: Formation of deprotected nucleoside.

    Deprotection: Formation of the free hydroxyl group at the 5’ position.

Scientific Research Applications

DMT-dA(bz) Phosphoramidite-d9 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of labeled DNA oligonucleotides for studying molecular interactions and dynamics.

    Biology: Employed in the study of DNA replication, transcription, and repair mechanisms.

    Medicine: Used in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of high-fidelity DNA sequences for various biotechnological applications.

Mechanism of Action

The primary mechanism of action of DMT-dA(bz) Phosphoramidite-d9 involves its incorporation into DNA sequences during oligonucleotide synthesis. The deuterium labeling allows researchers to track and study the behavior of the synthesized DNA in various environments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

DMT-dA(bz) Phosphoramidite-d9 can be compared with other similar compounds such as:

    DMT-dA(bz) Phosphoramidite: The non-deuterated version used for similar applications but without the benefits of deuterium labeling.

    DMT-dC(bz) Phosphoramidite: Used for the synthesis of cytosine-containing oligonucleotides.

    DMT-dG(ib) Phosphoramidite: Used for the synthesis of guanine-containing oligonucleotides.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds.

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

867.0 g/mol

IUPAC Name

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,3,3,4,5-pentadeuteriooxolan-2-yl]-2,8-dideuteriopurin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i28D2,29D2,30D,31D,40D,41D,42D

InChI Key

GGDNKEQZFSTIMJ-YVSWMPPOSA-N

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C(C([C@@](O3)([2H])C([2H])([2H])OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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